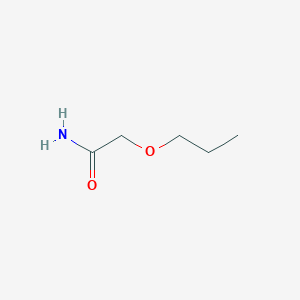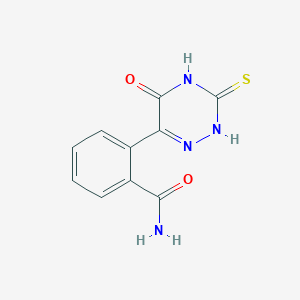
4-(2-Ethyl-2H-1,2,3-triazol-4-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Ethyl-2H-1,2,3-triazol-4-yl)aniline is a chemical compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the triazole ring in the structure imparts unique chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethyl-2H-1,2,3-triazol-4-yl)aniline typically involves the cycloaddition reaction between an azide and an alkyne, a process known as “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in aqueous media . The reaction can be summarized as follows:
Formation of Azide: The starting material, aniline, is first converted to the corresponding azide.
Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods
Industrial production of 1,2,3-triazoles, including this compound, often employs continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Ethyl-2H-1,2,3-triazol-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole.
Substitution: The amino group on the aniline ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of N-substituted aniline derivatives.
Aplicaciones Científicas De Investigación
4-(2-Ethyl-2H-1,2,3-triazol-4-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its anticancer, antimicrobial, and antifungal properties.
Industry: Utilized in the development of new materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-(2-Ethyl-2H-1,2,3-triazol-4-yl)aniline involves its interaction with specific molecular targets. The triazole ring can form non-covalent bonds with enzymes and receptors, leading to inhibition or activation of biological pathways. For example, it has been shown to inhibit carbonic anhydrase-II by binding to its active site .
Comparación Con Compuestos Similares
Similar Compounds
Phenol, 4-(2-ethyl-2H-1,2,3-triazol-4-yl): Similar structure but with a hydroxyl group instead of an amino group.
2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline: Contains a methoxy group and a different triazole isomer.
2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline: Contains an ethoxy group and a different triazole isomer.
Uniqueness
4-(2-Ethyl-2H-1,2,3-triazol-4-yl)aniline is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its wide range of applications make it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
89220-94-0 |
|---|---|
Fórmula molecular |
C10H12N4 |
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
4-(2-ethyltriazol-4-yl)aniline |
InChI |
InChI=1S/C10H12N4/c1-2-14-12-7-10(13-14)8-3-5-9(11)6-4-8/h3-7H,2,11H2,1H3 |
Clave InChI |
WSPYKHRBZBOIPR-UHFFFAOYSA-N |
SMILES canónico |
CCN1N=CC(=N1)C2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Carboxy-1,6-dimethyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-1-ium methyl sulfate](/img/structure/B12920644.png)
![6-(Cyclohexylamino)-1,3-dimethyl-5-(4-nitrophenyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12920650.png)

![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-nonyl-1H-purin-6-one](/img/structure/B12920658.png)

![7-Ethyl-2-methyloctahydro-6h-pyrazino[1,2-c]pyrimidine-6-thione](/img/structure/B12920663.png)
![4-Chloro-2-ethyl-5-[(4-methoxyphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12920665.png)





